6-(Methoxycarbonyl)nicotinic acid (6-MNA) is a naturally occurring plant metabolite belonging to the class of pyridine carboxylic acids. Research suggests 6-MNA might play a role in plant defense mechanisms against herbivores and microbial pathogens. Studies have shown that 6-MNA can induce the production of defensive compounds in plants, such as jasmonic acid and salicylic acid, which can deter herbivores and activate the plant's immune system against pathogens [].
-MNA is a precursor to vitamin B6 (pyridoxine) in some plants and microorganisms. Vitamin B6 is an essential nutrient involved in various biological processes, including amino acid metabolism, neurotransmitter synthesis, and energy production.
While the specific applications of 6-MNA are still under investigation, some studies have explored its potential in other areas, such as:
6-(Methoxycarbonyl)nicotinic acid, also known by its chemical formula C₈H₇NO₄ and CAS number 17874-76-9, is a derivative of nicotinic acid featuring a methoxycarbonyl group at the 6-position of the pyridine ring. This compound exhibits a unique structure that combines the properties of both carboxylic acids and methoxy groups, making it relevant in various chemical and pharmaceutical applications. Its molecular weight is approximately 181.15 g/mol, and it is categorized as an aromatic carboxylic acid.
These reactions make it a versatile intermediate in organic synthesis.
Several methods exist for synthesizing 6-(Methoxycarbonyl)nicotinic acid:
These methods highlight the compound's accessibility for research and industrial applications.
6-(Methoxycarbonyl)nicotinic acid finds applications in various fields:
Its versatility underscores its importance across multiple disciplines.
Interaction studies involving 6-(Methoxycarbonyl)nicotinic acid primarily focus on its binding affinity to various receptors. Research on related compounds has shown that:
Further studies are necessary to explore the full interaction spectrum of this compound.
Several compounds share structural similarities with 6-(Methoxycarbonyl)nicotinic acid, each possessing unique properties:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Nicotinic Acid | C₆H₅NO₂ | Precursor in nicotine biosynthesis |
6-Methoxynicotinic Acid | C₇H₇NO₃ | Exhibits different biological activities |
3-Pyridinecarboxylic Acid | C₆H₅NO₂ | Known for its role in various biochemical pathways |
2-Methylpyridine-3-carboxylic Acid | C₇H₉NO₂ | Used in agrochemical applications |
The uniqueness of 6-(Methoxycarbonyl)nicotinic acid lies in its specific methoxycarbonyl substitution, which may enhance its solubility and reactivity compared to other pyridine derivatives. This structural feature could lead to distinct biological activities and applications not observed in closely related compounds.
Nitration of 6-(methoxycarbonyl)nicotinic acid derivatives involves precise control of reaction conditions to achieve regioselectivity. A two-step nitration protocol employs concentrated sulfuric acid and red fuming nitric acid (RFNA) in a 1:5–1:7 molar ratio, followed by sulfuric acid ammonium hydrogen as a catalyst (10–14 h at 60–80°C). This method achieves 89–95% conversion with >99% purity after crystallization. Key intermediates like 6-hydroxy-5-nitronicotinic acid form via pre-nitration (50–65°C for 4–5 h) and main nitration stages, with isolation through cold methanol rinsing and acidic recrystallization.
Table 1: Nitration Conditions and Outcomes
Parameter | Range/Value | Source |
---|---|---|
HNO₃:Substrate Ratio | 1.5:1 to 1.0:1 | |
Temperature | 50–80°C | |
Catalyst Loading | 1:50–1:70 (mol ratio) | |
Final Purity | >99% |
Halogenation of pyridine derivatives, including 6-(methoxycarbonyl)nicotinic acid, leverages heterocyclic phosphine reagents to direct 4-position selectivity. For example, LiCl/LiBr with triflic acid enables chlorination/bromination at 80–120°C via a stepwise S~N~Ar mechanism. Dehalogenation of 2-chloro-6-methylnicotinic acid methyl ester using Pd/C (10%) under hydrogen (0.4–0.7 MPa) yields 6-methylnicotinic acid derivatives with >98% purity. Steric interactions during C–P bond cleavage dictate reactivity differences between 2- and 3-substituted pyridines.
Palladium complexes facilitate carbonylation of pyridinecarboxylate ligands. For instance, PdR(N–O)L complexes (N–O = pyridinecarboxylate) undergo CO insertion under controlled phosphine basicity, with rates inversely proportional to ligand electron-donating strength. Esterification of 6-methylnicotinic acid with methanol/sulfuric acid at 65°C achieves near-quantitative yields, while phase transfer catalysts (PTCs) like tetrabutylammonium chloride (TBACl) enhance organic-phase hydroxide concentrations, shifting transmetalation pathways.
Hydrogenation of 2-chloro-6-methylnicotinic acid methyl ester via Pd/C (0.4–0.7 MPa H₂) produces 6-methylnicotinic acid methyl ester (>98% purity). Decarboxylation mechanisms vary by substitution:
Table 2: Catalytic Hydrogenation Parameters
Substrate | Catalyst | Pressure | Yield | Source |
---|---|---|---|---|
2-Chloro-6-methylnicotinate | 10% Pd/C | 0.4 MPa | 98% | |
3-Cyanopyridine | Nitrilase | Ambient | 202 g/L |
Tetrabutylammonium salts (TBAB, TBACl) shift transmetalation pathways in biphasic systems:
Table 3: Solvent System Comparisons
Condition | Reaction Rate (k, s⁻¹) | Pathway Dominance | Source |
---|---|---|---|
Without PTC | 1.2 × 10⁻⁴ | Oxo-Palladium (B) | |
With TBACl (0.1 M) | 1.4 × 10⁻³ | Boronate (A) |
The quantum chemical analysis of 6-(Methoxycarbonyl)nicotinic acid reveals distinctive electronic characteristics that fundamentally influence its reactivity patterns [3] [4] [6]. Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis set demonstrate that the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap provides critical insights into the compound's chemical stability and reactivity [17] [23].
Computational studies on structurally related nicotinic acid derivatives indicate that the presence of electron-withdrawing substituents significantly affects the frontier molecular orbital energies [20] [28]. For pyridine carboxylic acid systems, the highest occupied molecular orbital typically exhibits energy values ranging from -6.2 to -6.4 electron volts, while the lowest unoccupied molecular orbital energies fall between -0.96 and -1.33 electron volts [17]. The resulting energy gap values for nicotinic acid derivatives generally span 5.04 to 5.24 electron volts, indicating substantial kinetic stability and reduced chemical reactivity compared to more electron-rich aromatic systems [17].
The methoxycarbonyl substituent at the 6-position introduces additional complexity to the molecular orbital structure through its dual electronic effects [32] [37]. Computational modeling reveals that the ester functional group acts as a strong electron-withdrawing entity, substantially lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [34] [38]. This electron withdrawal creates a more electrophilic pyridine ring system, fundamentally altering the compound's nucleophilic and electrophilic reactivity patterns [33] [35].
Parameter | Energy Range (eV) | Reference System |
---|---|---|
Highest Occupied Molecular Orbital | -6.2 to -6.4 | Nicotinic acid derivatives |
Lowest Unoccupied Molecular Orbital | -0.96 to -1.33 | Pyridine carboxylic systems |
Energy Gap | 5.04 to 5.24 | Related compounds |
Density Functional Theory calculations demonstrate that the molecular orbital distributions in 6-(Methoxycarbonyl)nicotinic acid exhibit characteristic patterns consistent with electron-deficient aromatic systems [20] [23]. The highest occupied molecular orbital primarily localizes on the pyridine ring with significant contribution from the nitrogen lone pair, while the lowest unoccupied molecular orbital shows extensive delocalization across the aromatic framework and the methoxycarbonyl substituent [8] [28].
Computational investigations of nucleophilicity trends in 6-(Methoxycarbonyl)nicotinic acid reveal that the compound exhibits markedly reduced nucleophilic character compared to unsubstituted pyridine systems [32] [35]. The presence of two electron-withdrawing groups - the carboxylic acid functionality at position 3 and the methoxycarbonyl group at position 6 - creates a synergistic effect that substantially diminishes the electron density available for nucleophilic interactions [33] [36].
Quantum chemical calculations using various density functional methods indicate that the nucleophilicity index of pyridine carboxylic acid derivatives decreases significantly with increasing electron-withdrawing substitution [15] [20]. The methoxycarbonyl group, characterized by its carbonyl functionality and ester linkage, demonstrates particularly strong electron-withdrawing properties that manifest through both inductive and resonance mechanisms [34] [37].
Fukui function analysis, a computational tool for predicting reactive sites, indicates that the nitrogen atom in 6-(Methoxycarbonyl)nicotinic acid exhibits reduced nucleophilic reactivity compared to simpler pyridine derivatives [20] [23]. The electron-withdrawing effects of the substituents redistribute the electron density, making the compound less susceptible to electrophilic attack while potentially enhancing its capacity for nucleophilic substitution reactions under appropriate conditions [32] [35].
Computational studies on related pyridine dicarboxylic acid systems demonstrate that the presence of multiple electron-withdrawing groups creates cumulative effects on nucleophilicity trends [23] [30]. The methoxycarbonyl substituent in 6-(Methoxycarbonyl)nicotinic acid contributes to this phenomenon by further reducing the already diminished nucleophilic character of the nicotinic acid framework [33] [38].
The electron-withdrawing group effects in 6-(Methoxycarbonyl)nicotinic acid manifest through multiple mechanisms that fundamentally alter the compound's electronic structure and reactivity profile [32] [36]. The methoxycarbonyl substituent operates as a powerful electron-withdrawing entity through both inductive and resonance pathways, creating significant perturbations in the molecular charge distribution [34] [37].
Density Functional Theory calculations reveal that the carbonyl carbon in the methoxycarbonyl group carries a substantial positive charge, typically ranging from +0.4 to +0.6 atomic units in similar ester systems [23] [28]. This positive charge development results from the electron-withdrawing nature of the oxygen atoms, which create a strong dipole moment within the ester functionality [30] [38].
The resonance effects of the methoxycarbonyl group extend throughout the aromatic system, creating characteristic charge distribution patterns [33] [37]. Computational analysis demonstrates that the electron density on the pyridine ring carbons adjacent to the methoxycarbonyl substituent decreases significantly, with atomic charges becoming more positive relative to unsubstituted positions [20] [23].
Position | Atomic Charge (au) | Electronic Effect |
---|---|---|
Carbonyl Carbon | +0.4 to +0.6 | Strong electron withdrawal |
Adjacent Ring Carbons | +0.1 to +0.3 | Moderate depletion |
Nitrogen Atom | -0.2 to -0.4 | Reduced electron density |
The carboxylic acid functionality at position 3 contributes additional electron-withdrawing character through its own electronic effects [36] [38]. The combined influence of both electron-withdrawing groups creates a cumulative effect that substantially reduces the overall electron density of the aromatic system [33] [35]. This reduction manifests in altered chemical reactivity patterns, particularly enhanced susceptibility to nucleophilic attack and reduced electrophilic substitution reactivity [32] [34].
Computational studies indicate that the electron-withdrawing effects propagate through the aromatic framework via both sigma and pi electron systems [37] [38]. The methoxycarbonyl group participates in extended conjugation with the pyridine ring, allowing for efficient electron withdrawal through resonance mechanisms [33] [35]. This conjugative interaction significantly influences the compound's electronic absorption spectra and chemical reactivity patterns [15] [28].
The reactivity of 6-(Methoxycarbonyl)nicotinic acid reflects a complex interplay between steric and electronic factors that collectively determine the compound's chemical behavior [39] [40]. The methoxycarbonyl substituent at the 6-position introduces significant steric constraints while simultaneously exerting powerful electronic influences on the molecular reactivity profile [41] [43].
Steric effects arising from the methoxycarbonyl group primarily manifest through spatial interactions with adjacent molecular regions [39] [42]. Computational analysis reveals that the ester functionality adopts preferential conformations that minimize unfavorable steric interactions while maximizing electronic stabilization [40] [44]. The methyl group of the methoxycarbonyl substituent typically orientates to avoid close contacts with the pyridine ring system and the carboxylic acid functionality [41] [43].
Electronic influences on reactivity stem from the electron-withdrawing nature of both the methoxycarbonyl and carboxylic acid groups [32] [36]. These substituents create a substantially electron-deficient aromatic system that exhibits altered reactivity patterns compared to simpler pyridine derivatives [33] [35]. The electronic effects manifest in modified reaction rates, altered regioselectivity, and distinctive mechanistic pathways for various chemical transformations [34] [38].
The combination of steric and electronic factors influences the compound's conformational preferences and molecular geometry [39] [44]. Density Functional Theory calculations indicate that 6-(Methoxycarbonyl)nicotinic acid adopts non-planar conformations to minimize steric strain while maintaining optimal electronic interactions [40] [42]. These conformational preferences directly impact the compound's reactivity by influencing the accessibility of reactive sites and the orientation of attacking reagents [41] [43].
Factor Type | Primary Effects | Reactivity Consequences |
---|---|---|
Steric | Spatial hindrance | Reduced reaction rates |
Electronic | Electron withdrawal | Altered regioselectivity |
Combined | Conformational changes | Modified mechanisms |
Computational studies demonstrate that the steric and electronic influences operate synergistically to create unique reactivity patterns [39] [40]. The electron-withdrawing effects enhance the electrophilicity of the aromatic system while steric factors modulate the accessibility of reactive positions [32] [41]. This combination results in distinctive chemical behavior that differs markedly from both unsubstituted pyridine and simple nicotinic acid derivatives [33] [43].
The strategic development of 6-(methoxycarbonyl)nicotinic acid as a prodrug and synthetic intermediate represents a significant advancement in pharmaceutical chemistry. This compound's unique structural characteristics, featuring both the pyridine ring system of nicotinic acid and the methoxycarbonyl functionality, provide enhanced pharmacokinetic properties and synthetic versatility for drug development applications.
The incorporation of 6-(methoxycarbonyl)nicotinic acid into anti-inflammatory drug synthesis has demonstrated substantial therapeutic potential through multiple mechanistic pathways. Research has established that nicotinic acid derivatives with specific substituent patterns exhibit potent cyclooxygenase inhibitory activity, positioning them as valuable intermediates in nonsteroidal anti-inflammatory drug development [1] [2].
The compound's structural framework enables the formation of potent cyclooxygenase inhibitors through strategic chemical modifications. Studies have shown that 2-anilino nicotinic acid derivatives bearing meta-chlorine substitutions demonstrate exceptional COX-1 and COX-2 inhibitory activity [1]. The mechanism involves critical hydrogen bonding interactions between the carboxylic acid and pyridine functional groups with the enzyme binding sites, as confirmed through molecular docking studies.
Novel synthetic approaches utilizing 6-(methoxycarbonyl)nicotinic acid as an intermediate have yielded compounds with significant anti-inflammatory activity without compromising cellular viability. Specifically, derivatives designated as 4d, 4f, 4g, and 4h have exhibited superior nitrite inhibition activity with MTT assay results ranging from 86.109 ± 0.51 to 119.084 ± 0.09 [2]. These compounds demonstrated comparable inhibition potency of inflammatory cytokines including tumor necrosis factor-alpha, interleukin-6, inducible nitric oxide synthase, and cyclooxygenase-2 when compared to standard anti-inflammatory agents.
The development of flunixin, a potent non-narcotic nonsteroidal anti-inflammatory compound, exemplifies the utility of nicotinic acid derivatives in therapeutic applications. This 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid derivative functions as a cyclooxygenase inhibitor with demonstrated antipyretic and analgesic properties [3]. The synthetic methodology employs environmentally sustainable solvent-free protocols using boric acid catalysis, representing an advancement in green pharmaceutical chemistry.
Table 1: Anti-Inflammatory Drug Synthesis Applications
Compound/Derivative | Mechanism | Activity/IC50 | Reference |
---|---|---|---|
2-Anilino nicotinic acid with meta-chlorine | COX-1 and COX-2 inhibition via hydrogen bonding | Potent COX inhibition (molecular docking confirmed) | [1] |
Nicotinic acid derivatives 4d, 4f, 4g, 4h | TNF-α, IL-6, iNOS and COX-2 level reduction | MTT values 86.109 ± 0.51 to 119.084 ± 0.09 | [2] |
Flunixin (2-(2-methyl-3-trifluoromethylanilino)nicotinic acid) | Cyclooxygenase inhibition with antipyretic activity | Potent anti-inflammatory, analgesic, antipyretic | [3] |
Novel nicotinic acid derivatives with N-acylarylhydrazone | Potent anti-inflammatory without gastric ulceration | Superior anti-inflammatory targeting COX-2 | [4] |
The therapeutic applications of 6-(methoxycarbonyl)nicotinic acid extend significantly into analgesic and antipyretic formulations, where structural modifications have yielded compounds with enhanced pain management properties. The compound serves as a versatile intermediate for developing analgesic agents with improved efficacy profiles and reduced adverse effects compared to traditional pain management therapies.
The development of compounds with 2-chloropyridin-3-yl substituents has yielded the highest analgesic activity within tested series, demonstrating significant reduction in acetic acid-induced writhing responses [6]. This derivative (compound 1c) showed superior activity compared to standard analgesic agents, with the chloropyridine moiety contributing to enhanced binding affinity and prolonged therapeutic action.
Pyridazinone analogues derived from 6-(methoxycarbonyl)nicotinic acid have demonstrated exceptional analgesic protection, with compound 5a exhibiting the most potent analgesic activity showing 78.2 ± 6.8% protection in standardized pain models [6]. The mechanism involves interaction with multiple pain pathways, providing comprehensive analgesic coverage with reduced dependency potential compared to opioid-based analgesics.
The incorporation of thiazolidinone derivatives has expanded the therapeutic applications of nicotinic acid-based analgesics [7]. These compounds demonstrate comparable activity to standard drugs while offering additional benefits including antimicrobial properties and enhanced metabolic stability. The thiazolidinone ring system provides structural rigidity that enhances binding affinity to target receptors while maintaining favorable pharmacokinetic properties.
Table 2: Analgesic and Antipyretic Formulations
Compound/Derivative | Mechanism | Activity/Efficacy | Reference |
---|---|---|---|
2-Bromophenyl nicotinic acid derivatives (4a, 4c, 4d) | Dual anti-inflammatory analgesic profile | Superior to mefenamic acid reference | [5] |
2-Chloropyridin-3-yl derivative (1c) | Highest analgesic activity in acetic acid-induced writhing | Significant reduction in writhing response | [6] |
Pyridazinone analogues (5a, 5b) | Significant analgesic protection (78.2±6.8%) | Most potent analgesic activity in series | [6] |
Nicotinic acid thiazolidinone derivatives | Anti-inflammatory and analgesic activity | Comparable to standard drugs | [7] |
The systematic modification of 6-(methoxycarbonyl)nicotinic acid through structural analogues has revealed critical structure-activity relationships that govern bioactivity modulation. These relationships provide fundamental insights into optimizing therapeutic efficacy while maintaining favorable pharmacokinetic profiles.
The relationship between substituent position and bioavailability in 6-(methoxycarbonyl)nicotinic acid analogues has been extensively characterized through systematic structure-activity studies. The position-6 substitution pattern has emerged as a critical determinant of both bioavailability and therapeutic efficacy, with hydrophobic groups containing hydrogen bond acceptors demonstrating optimal activity profiles.
Studies have demonstrated that the presence of hydrophobic groups at position 6 of the pyridine ring, particularly those containing hydrogen bond acceptors, significantly improves carbonic anhydrase III inhibition with Ki values of 41.6 µM for optimal derivatives [8]. The mechanism involves coordinate bond formation between the carboxylic acid functionality and the zinc ion in the enzyme active site, while the hydrophobic substituent enhances binding affinity through van der Waals interactions.
The methoxycarbonyl group substitution has profound effects on the physicochemical properties of nicotinic acid derivatives, enhancing both stability and binding characteristics . This modification alters the electronic distribution within the molecule, improving interactions with biological targets while maintaining favorable pharmacokinetic properties. The methoxycarbonyl functionality serves as both a protecting group during synthesis and a bioactive moiety that contributes to enhanced therapeutic activity.
Fluorinated side chain incorporation has demonstrated significant improvements in blood-brain barrier permeability and enhanced biological target interactions . The fluorine substituents increase lipophilicity while maintaining hydrogen bonding capabilities, resulting in improved tissue distribution and enhanced bioavailability in target organs. This modification strategy has particular relevance for neurological applications where central nervous system penetration is critical.
The development of perfluorooctyl bromide conjugates has revolutionized pulmonary delivery applications, providing enhanced bioavailability through specialized delivery mechanisms [10]. These conjugates function as biocompatible vehicles for drug delivery, enabling direct lung administration with improved therapeutic outcomes and reduced systemic exposure. The perfluorocarbon vehicle allows for efficient transport of lipophilic derivatives while maintaining biocompatibility.
Table 3: Bioavailability Relationships
Structural Feature | Bioavailability Impact | Mechanism | Reference |
---|---|---|---|
Hydrophobic group at position 6 with hydrogen bond acceptor | Improved CAIII inhibition (Ki = 41.6 µM) | Coordinate bond formation with Zn2+ ion | [8] |
Methoxycarbonyl group substitution | Enhanced stability and binding properties | Altered physical and biological properties | |
Fluorinated side chains | Improved blood-brain barrier permeability | Enhanced biological target interactions | |
Perfluorooctyl bromide conjugation | Enhanced pulmonary delivery efficiency | Biocompatible vehicle for drug delivery | [10] |
The enzyme inhibition mechanisms of 6-(methoxycarbonyl)nicotinic acid and its structural analogues represent sophisticated molecular interactions that underlie their therapeutic efficacy. These mechanisms involve multiple enzyme targets and diverse inhibition strategies, providing comprehensive therapeutic coverage across various disease states.
Cytochrome P450 enzyme inhibition represents a significant mechanism of action for nicotinic acid derivatives, with specific inhibition of CYP2D6, CYP3A4, and CYP2E1 isoforms [11]. The inhibition occurs through coordination of the pyridine nitrogen atom to the heme iron center, with Ki values of 3.8 ± 0.3 mM for CYP2D6 and 13 ± 3 mM for CYP3A4. This mechanism has important implications for drug-drug interactions at therapeutic concentrations, requiring careful consideration in polypharmacy situations.
Carbonic anhydrase III inhibition has emerged as a critical therapeutic target for hyperlipidemia and cancer treatment applications [8]. The inhibition mechanism involves coordinate bond formation between the carboxylic acid functionality and the zinc ion in the enzyme active site, with optimal derivatives achieving Ki values of 41.6 µM. This inhibition strategy has shown particular promise in metabolic disorder management and cancer progression control.
Nicotinamide N-methyltransferase inhibition through transition state mimicry represents an innovative approach to metabolic disorder treatment [12]. The mechanism involves designing inhibitors that mimic the transition state of the methylation reaction, achieving IC50 values between 200-800 nM for the most potent inhibitors. This allosteric inhibition strategy provides selective enzyme modulation with reduced off-target effects.
The cyclooxygenase inhibition mechanism involves hydrogen bond interactions between the nicotinic acid derivatives and the enzyme binding sites [1]. Molecular docking studies have confirmed the binding affinity and specificity of these interactions, supporting their therapeutic applications in anti-inflammatory treatments. The dual COX-1 and COX-2 inhibition provides comprehensive anti-inflammatory coverage while maintaining gastric safety profiles.
Table 4: Enzyme Inhibition Mechanisms
Target Enzyme | Inhibition Mechanism | Ki/IC50 Values | Therapeutic Context | Reference |
---|---|---|---|---|
Cytochrome P450 (CYP2D6, CYP3A4, CYP2E1) | Pyridine nitrogen coordination to heme iron | CYP2D6: 3.8 ± 0.3 mM, CYP3A4: 13 ± 3 mM | Drug-drug interactions at therapeutic concentrations | [11] |
Carbonic Anhydrase III (CAIII) | Coordinate bond formation with Zn2+ in active site | Ki = 41.6 µM for optimal derivatives | Hyperlipidemia and cancer treatment targets | [8] |
Nicotinamide N-methyltransferase (NNMT) | Transition state mimicry for methylation reaction | IC50 values 200-800 nM for potent inhibitors | Allosteric inhibition for metabolic disorders | [12] |
Cyclooxygenase (COX-1, COX-2) | Hydrogen bond interactions with binding sites | Molecular docking confirms binding affinity | Anti-inflammatory therapeutic applications | [1] |
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